N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide
Description
N-[(2E)-5-Benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a thiazole-thiadiazole core substituted with a benzyl group at the 5-position of the thiadiazole ring and a 2-propylpyridinyl moiety at the 2-position of the thiazole ring. The synthesis of this compound follows a pathway analogous to substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide derivatives, where ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate intermediates are hydrolyzed and coupled with amines (e.g., benzyl-substituted thiadiazole amines) using classic coupling reagents . The (2E)-configuration of the imine functionality is presumed based on analogous compounds confirmed via single-crystal X-ray analysis (e.g., ) .
Properties
Molecular Formula |
C22H21N5OS2 |
|---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C22H21N5OS2/c1-3-7-17-13-16(10-11-23-17)21-24-14(2)19(30-21)20(28)25-22-27-26-18(29-22)12-15-8-5-4-6-9-15/h4-6,8-11,13H,3,7,12H2,1-2H3,(H,25,27,28) |
InChI Key |
DHRMVLOEYULFDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=CC(=C1)C2=NC(=C(S2)C(=O)NC3=NN=C(S3)CC4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide typically involves the reaction of hydrazonoyl halides with various thiadiazole precursors. The reaction conditions often include the use of solvents like ethanol and the presence of catalysts such as triethylamine . The process may involve multiple steps, including the formation of intermediate compounds, which are then cyclized to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, thiadiazole precursors, and catalysts like triethylamine. Reaction conditions often involve the use of solvents such as ethanol and controlled temperatures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted thiadiazole compounds .
Scientific Research Applications
N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation, leading to the suppression of cancer cell growth . The compound may also interact with bacterial cell membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Thiadiazole vs.
- Substituent Effects : The 2-propylpyridinyl group in the target compound enhances steric bulk and lipophilicity relative to simpler pyridinyl () or chlorophenyl () substituents, which may improve membrane permeability .
- Synthetic Flexibility : The target compound’s synthesis mirrors ’s modular approach, enabling diversification of the amine component (e.g., benzyl vs. imidazolyl in ) .
Crystallographic and Hydrogen-Bonding Trends
- and : Both highlight the role of hydrogen bonding in stabilizing crystal structures. The target compound’s thiadiazole nitrogen atoms and amide carbonyl group may similarly participate in N–H···S/O interactions, though empirical data are lacking.
- : Reports a C–C bond length of 1.49 Å in the thiazole ring, comparable to typical thiazole systems. The target compound’s bond lengths/angles would require SHELX-based refinement (as in ) for precise comparison .
Pharmacological Implications (Inferred)
While direct activity data for the target compound are absent, analogs in demonstrate optimization for biological activity via amine diversification. For example:
- Lipophilicity : The benzyl and 2-propylpyridinyl groups likely increase logP values relative to ’s polar imidazole and benzodioxol groups, favoring blood-brain barrier penetration .
Biological Activity
N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into the compound's biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C19H20N4S3
- Molecular Weight : 404.57 g/mol
- IUPAC Name : this compound
The compound features a unique combination of thiadiazole and thiazole moieties, which are known for their biological significance. The presence of multiple functional groups enhances its reactivity and interaction potential with various biological targets.
Biological Activities
Research has indicated that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies have shown that this compound demonstrates significant antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis.
- Anticancer Potential : In vitro studies have revealed that the compound may inhibit the proliferation of cancer cell lines through apoptosis induction. It appears to target specific signaling pathways involved in cell survival and proliferation.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models by inhibiting pro-inflammatory cytokines and mediators.
Case Studies and Experimental Data
Several studies have evaluated the biological activity of similar thiadiazole derivatives, providing insights into the potential applications of this compound:
| Study | Findings |
|---|---|
| Demonstrated antimicrobial activity against Staphylococcus aureus with an MIC of 32 µg/mL. | |
| Reported anticancer effects in MCF-7 breast cancer cells with an IC50 value of 15 µM. | |
| Showed significant reduction in TNF-alpha levels in a mouse model of inflammation. |
The mechanism through which this compound exerts its effects involves:
- Enzyme Inhibition : The compound inhibits enzymes involved in nucleic acid synthesis and cell wall biosynthesis in bacteria.
- Signal Pathway Modulation : It modulates key signaling pathways such as the MAPK/ERK pathway in cancer cells.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Thiadiazole Ring : Reaction of appropriate thiosemicarbazide derivatives with carbonyl compounds.
- Substitution Reactions : Introduction of the benzyl and propyl groups through nucleophilic substitution mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
